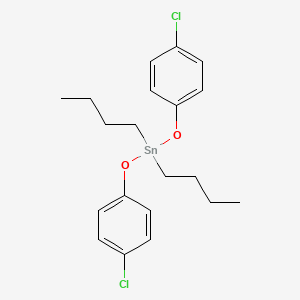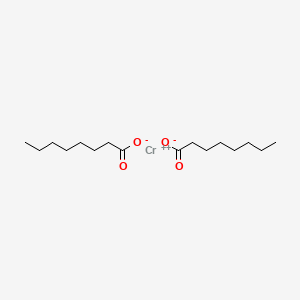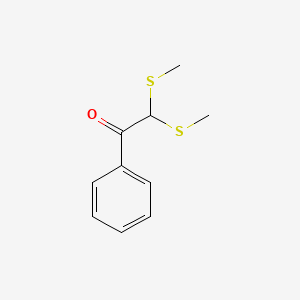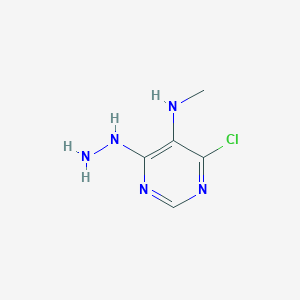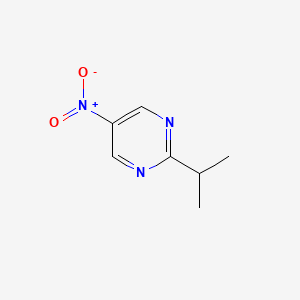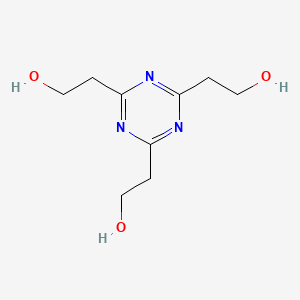![molecular formula C15H14N4O4S B14719838 1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea CAS No. 6344-97-4](/img/structure/B14719838.png)
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dihydroxyphenyl groups attached to a thiourea backbone through imine linkages. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Step 1: Dissolve 2,4-dihydroxybenzaldehyde in ethanol.
Step 2: Add thiourea to the solution.
Step 3: Add a few drops of hydrochloric acid as a catalyst.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitated product.
Step 6: Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.
化学反応の分析
Types of Reactions
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antioxidant and antimicrobial activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- 1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea
- 1-[(Z)-(4-hydroxyphenyl)methylideneamino]-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
- 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
Uniqueness
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea is unique due to the presence of two 2,4-dihydroxyphenyl groups, which enhance its antioxidant and antimicrobial properties. The specific arrangement of hydroxyl groups also allows for unique interactions with metal ions, making it a valuable ligand in coordination chemistry.
特性
CAS番号 |
6344-97-4 |
|---|---|
分子式 |
C15H14N4O4S |
分子量 |
346.4 g/mol |
IUPAC名 |
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O4S/c20-11-3-1-9(13(22)5-11)7-16-18-15(24)19-17-8-10-2-4-12(21)6-14(10)23/h1-8,20-23H,(H2,18,19,24)/b16-7-,17-8+ |
InChIキー |
RRZGDZQNLHDYRO-NIVQCIBKSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=S)N/N=C\C2=C(C=C(C=C2)O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=S)NN=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

